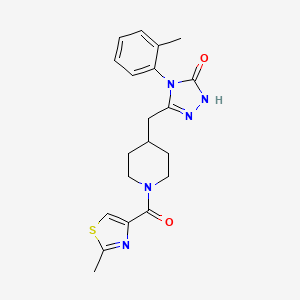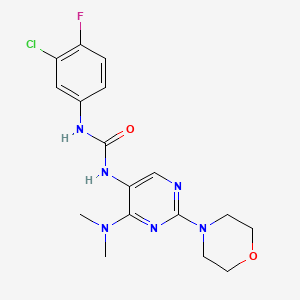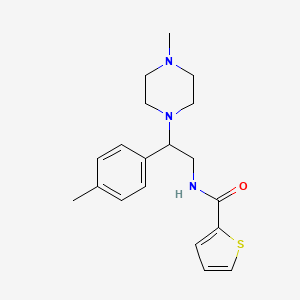
N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a complex structure involving multiple heterocyclic rings. It is primarily researched for its potential therapeutic applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step reaction sequence:
Formation of Thiazole Intermediate: : Starting with thiazole derivatives, the initial steps involve the functionalization of the thiazole ring.
Pyridazinone Intermediate Preparation: : Concurrently, a pyridazinone intermediate is synthesized.
Coupling Reactions: : The thiazole and pyridazinone intermediates are coupled under specific conditions to form the core structure.
Final Assembly:
These reactions are typically carried out under controlled temperature and pH conditions, using catalysts to facilitate the process.
Industrial Production Methods
For industrial-scale production, batch and continuous flow processes can be employed. Batch processes allow for precise control over reaction parameters, while continuous flow processes offer scalability and efficiency. Key considerations include the optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It undergoes oxidative modifications at specific sites, which can alter its activity and stability.
Reduction: : Reduction reactions can be used to modify functional groups, potentially enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents.
Major Products Formed
The major products from these reactions typically include derivatives with altered pharmacokinetic and pharmacodynamic profiles. These derivatives are then screened for enhanced biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a key intermediate for the synthesis of more complex molecules. It is also used as a model compound in studying heterocyclic chemistry.
Biology
The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays and studies of molecular interactions.
Medicine
Medically, it shows promise in the development of therapeutic agents. Its ability to interact with specific enzymes and receptors is being explored for treatments of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in certain chemical processes. Its versatility also makes it useful in the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate enzymatic activity, alter cellular signaling pathways, and impact gene expression. The pathways involved often include those related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Unique Features
Compared to similar compounds, N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide stands out due to its multi-functional heterocyclic structure, which imparts a unique combination of chemical and biological properties.
Similar Compounds
N-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)benzamide: : Similar in structure but lacks the thiophene ring, resulting in different biological activity.
N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)benzamide: : Contains a benzene ring instead of the thiophene ring, altering its interaction with molecular targets.
N-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiophene-2-carboxamide: : Differs by the absence of the thiazole ring, leading to a distinct pharmacological profile.
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-[2-(6-oxopyridazin-1-yl)ethylamino]ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c22-13(17-6-7-21-14(23)4-1-5-18-21)9-11-10-26-16(19-11)20-15(24)12-3-2-8-25-12/h1-5,8,10H,6-7,9H2,(H,17,22)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBAGPVPDDAMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)


![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
![1-cyclopropanecarbonyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B2530444.png)


